N'-(2-methoxybenzoyl)nicotinohydrazide

Description

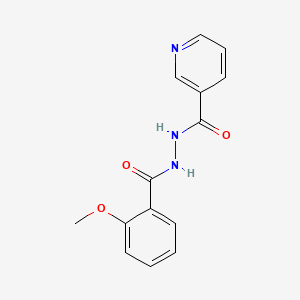

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O3 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

N'-(2-methoxybenzoyl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C14H13N3O3/c1-20-12-7-3-2-6-11(12)14(19)17-16-13(18)10-5-4-8-15-9-10/h2-9H,1H3,(H,16,18)(H,17,19) |

InChI Key |

WIHLNXSWXINRDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NNC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N 2 Methoxybenzoyl Nicotinohydrazide

Established Synthetic Routes for N'-(2-Methoxybenzoyl)nicotinohydrazide

The synthesis of this compound primarily relies on the formation of a hydrazone linkage between a nicotinic acid precursor and a 2-methoxybenzoyl moiety.

Condensation Reactions Utilizing Nicotinic Acid Hydrazide Precursors

A common and direct method for the synthesis of N'-substituted nicotinohydrazide derivatives involves the condensation of nicotinic acid hydrazide with an appropriate carbonyl compound. For instance, the reaction of 2-methoxybenzaldehyde (B41997) with nicotinic acid hydrazide in methanol (B129727) at room temperature yields the corresponding N'-(2-methoxybenzylidene)nicotinohydrazide nih.govnih.gov. While this produces a benzylidene derivative, the underlying principle of reacting nicotinic acid hydrazide with a methoxy-substituted benzene (B151609) derivative is directly applicable.

To obtain the target compound, this compound, a similar condensation reaction would be employed, but with a 2-methoxybenzoyl derivative that can react with the hydrazide. A plausible route involves the acylation of nicotinic acid hydrazide with 2-methoxybenzoyl chloride. This reaction would form the desired amide bond of the acylhydrazide.

A general representation of this reaction is depicted below:

| Reactant 1 | Reactant 2 | Product |

| Nicotinic Acid Hydrazide | 2-Methoxybenzoyl Chloride | This compound |

This approach is supported by the synthesis of other N'-(2-phenoxyacetyl)nicotinohydrazide derivatives, where nicotinic hydrazide is treated with intermediate compounds to afford the final product in good yields researchgate.net.

General Approaches for Acylhydrazide Synthesis

The synthesis of acylhydrazides is a well-established area of organic chemistry. One of the most fundamental methods is the hydrazinolysis of esters. For example, the preparation of various nicotinic acid hydrazides has been achieved in high yields (79%–90%) through the reaction of corresponding ethyl nicotinate (B505614) esters with hydrazine (B178648) hydrate (B1144303) under reflux conditions mdpi.com.

Another general approach involves the condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or a ketone, often under acidic conditions, to form N-acylhydrazones nih.govmdpi.comutar.edu.my. The N-acylhydrazone backbone, -C(O)-NH-N=C<, is a key structural feature of the target molecule and its analogues nih.gov.

Strategies for Structural Derivatization and Analogue Generation

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues with potentially enhanced properties.

Substituent Effects on Core Structure

The electronic and steric properties of substituents on both the nicotinoyl and the 2-methoxybenzoyl rings can significantly influence the molecule's conformation and reactivity. For example, in a study of 2-chloronicotinohydrazide derivatives, optimizing the substitution on a phenoxy ring led to compounds with potent biological activity nih.gov. The introduction of electron-withdrawing or electron-donating groups can alter the electron density distribution across the acylhydrazone backbone, affecting bond lengths, angles, and rotational barriers nih.gov.

In the synthesis of N'-(2-phenoxyacetyl)nicotinohydrazide derivatives, the introduction of bromo, chloro, and methyl groups at various positions on the phenoxy ring was successfully achieved, demonstrating the feasibility of tuning the properties of the final compounds researchgate.net.

Incorporation of Heterocyclic Moieties and Halogen Atoms

The incorporation of additional heterocyclic rings or halogen atoms is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their ability to engage in various intermolecular interactions nih.govnih.govbham.ac.ukrsc.org.

The synthesis of nicotinohydrazide derivatives bearing different aryl and heteroaryl substituents has been reported. For instance, various 6-aryl-2-methylnicotinohydrazides have been synthesized and further modified mdpi.com. The introduction of halogen atoms, such as bromine and iodine, onto the aromatic rings of related heterocyclic compounds has also been successfully demonstrated mdpi.comresearchgate.net. This can be achieved by using halogen-substituted starting materials in the condensation reaction. For example, reacting nicotinic acid hydrazide with a halogenated 2-methoxybenzoyl chloride would yield the corresponding halogenated this compound.

A study on N'-(2-phenoxyacetyl)nicotinohydrazide derivatives demonstrated the successful substitution of halogens, leading to compounds with notable biological effects researchgate.net.

Optimization of Reaction Conditions and Isolation Techniques

The efficiency of the synthesis of this compound and its analogues, as well as the purity of the final product, is highly dependent on the reaction conditions and the isolation techniques employed.

For condensation reactions leading to N-acylhydrazones, the choice of solvent and catalyst is crucial. Ethanol (B145695) is a commonly used solvent, and the reaction can be catalyzed by a small amount of acid, such as glacial acetic acid mdpi.com. The reaction temperature and time are also important parameters to optimize for maximizing the yield and minimizing the formation of byproducts.

A study on the synthesis of hydrazides from acid chlorides and hydrazine hydrate found that carrying out the reaction at a low temperature (-10°C) in the presence of a base significantly improved the yields (95-98%) and reaction times (5-10 minutes) rsc.org.

The purification of N-acylhydrazones is typically achieved through recrystallization from a suitable solvent, such as ethanol utar.edu.my. The purity of the synthesized compounds is confirmed using various analytical techniques, including Thin Layer Chromatography (TLC), melting point determination, Fourier Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy nih.govutar.edu.my.

| Parameter | Condition | Rationale |

| Solvent | Ethanol, Methanol | Good solubility for reactants, environmentally relatively benign. |

| Catalyst | Glacial Acetic Acid (catalytic amount) | To activate the carbonyl group for nucleophilic attack by the hydrazide. |

| Temperature | Room Temperature to Reflux | To control the reaction rate and prevent decomposition. |

| Purification | Recrystallization | To obtain a highly pure crystalline product. |

Comprehensive Structural Characterization and Spectroscopic Analysis of N 2 Methoxybenzoyl Nicotinohydrazide

Molecular Structure Elucidation by X-ray Crystallography

For a related compound, N'-(2-methoxybenzylidene)nicotinohydrazide, crystal structure analysis has been reported. nih.govnih.gov Such an analysis for N'-(2-methoxybenzoyl)nicotinohydrazide would be essential to determine its precise molecular geometry.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various non-covalent interactions. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the physical properties of the solid material.

An analysis of the crystal structure of this compound would reveal the specific intermolecular forces at play. For instance, in the crystal structure of the related N'-(2-methoxybenzylidene)nicotinohydrazide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains. nih.govnih.gov Adjacent chains are further connected by C—H⋯O and C—H⋯N hydrogen bonds. nih.govnih.gov Similar interactions would be expected for this compound, but their specific geometry and network can only be confirmed through experimental crystallographic data.

Conformational Analysis and Tautomeric Forms

The flexible bonds within the this compound molecule allow for various spatial arrangements or conformations. X-ray crystallography would provide a snapshot of the preferred conformation in the solid state. The dihedral angle between the aromatic rings, for example, is a key conformational parameter. In N'-(2-methoxybenzylidene)nicotinohydrazide, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings is 5.9 (3)°. nih.govnih.gov

Furthermore, hydrazone compounds can exist in different tautomeric forms, such as the keto-enol or amide-imidol tautomerism. Spectroscopic and crystallographic studies are necessary to determine the predominant tautomeric form in different states (solid, solution). nih.gov

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide valuable information about the molecular structure and bonding within a compound, complementing the data obtained from X-ray crystallography.

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H, C=O (amide), C-N, and C-O bonds, as well as vibrations associated with the aromatic rings. A detailed analysis of the FT-IR spectrum would help confirm the presence of these functional groups and provide insights into the hydrogen bonding interactions.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine and benzene rings, the methoxy (B1213986) group, and the N-H proton of the hydrazide linkage. The chemical shifts and coupling patterns of these signals would be invaluable for confirming the molecular structure.

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum, including the carbonyl carbon of the amide group and the carbons of the aromatic rings.

While ¹³C NMR data is available for a related compound, N'-(2-hydroxy-3-methoxy-benzylidene)-nicotino-hydrazide, specific data for the target compound is not currently available in the literature. spectrabase.com

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* transitions associated with the aromatic rings and the hydrazone chromophore. The position and intensity of these bands are sensitive to the molecular structure and solvent environment.

In Depth Computational and Theoretical Investigations of N 2 Methoxybenzoyl Nicotinohydrazide

Quantum Chemical Calculations (Density Functional Theory and Hartree-Fock Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing insights into molecular geometry, energy levels, and reactivity. rsc.orgresearchgate.net DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting electronic properties. nih.gov

Geometry Optimization and Electronic Structure Analysis

This subsection would focus on the most stable three-dimensional arrangement of atoms in N'-(2-methoxybenzoyl)nicotinohydrazide. Using methods like DFT and HF, researchers optimize the molecular geometry to find the lowest energy conformation. semanticscholar.org The analysis would typically present a table of optimized structural parameters, including bond lengths (in Ångströms) and bond angles (in degrees). These theoretical values are often compared with experimental data from X-ray crystallography if available, to validate the computational model. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters. This table illustrates the kind of data that would be presented, comparing bond lengths and angles from different computational methods. The values are for illustrative purposes only.

| Parameter | B3LYP/6-311G | HF/6-311G |

|---|---|---|

| C=O Bond Length (Å) | 1.23 | 1.21 |

| N-N Bond Length (Å) | 1.38 | 1.39 |

| C-N-N Bond Angle (°) | 119.5 | 120.1 |

Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity and lower kinetic stability. This section would detail the calculated energies of the HOMO, LUMO, and the energy gap, often visualized with diagrams showing the electron density distribution of these orbitals.

Table 2: Hypothetical Frontier Orbital Energies. This table shows representative data for HOMO-LUMO analysis. The values are for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the harmonic vibrational frequencies, specific molecular motions (stretching, bending, etc.) can be assigned to the peaks observed in experimental spectra. This analysis helps confirm the molecular structure and the nature of chemical bonds. The results are typically presented in a table listing the calculated frequency, the experimental frequency, and the specific vibrational assignment.

Analysis of Non-Linear Optical (NLO) Properties

NLO materials are important for applications in optoelectronics and photonics. Computational analysis can predict a molecule's potential as an NLO material by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. This section would present a table of these calculated parameters, often comparing them to a known standard like urea.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). MEP maps are valuable for predicting how a molecule will interact with other molecules and for identifying sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into a familiar Lewis structure of bonds and lone pairs. It investigates charge transfer, hyperconjugative interactions, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. A higher E(2) value indicates a more significant interaction, providing insight into the molecule's electronic stability.

Coordination Chemistry and Metal Complexation of N 2 Methoxybenzoyl Nicotinohydrazide Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N'-(2-methoxybenzoyl)nicotinohydrazide typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

This compound readily forms stable complexes with a wide range of transition metals. The synthesis generally involves mixing a solution of the ligand with a solution of the metal salt (e.g., acetates or sulfates) in a 1:1 or 2:1 ligand-to-metal molar ratio. nih.gov The nature of the resulting complex, including its stoichiometry and geometry, is influenced by the metal ion, the reaction conditions, and the presence of any co-ligands. mocedes.orgekb.eg

Complexes with Cu(II), Mn(II), Co(II), Ni(II), and Zn(II) have been reported, often yielding compounds with a 1:1 or 1:2 metal-to-ligand ratio. nih.govmocedes.orgekb.eg For instance, the reaction of a hydrazone ligand with metal acetates can lead to the formation of complexes with the general formula [M(L)2], where L represents the deprotonated ligand. mdpi.com The formation of these complexes is often confirmed by elemental analysis and mass spectrometry, which provide information on the stoichiometry of the metal and ligand. nih.govresearchgate.net

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Precursor Salts |

|---|---|---|

| Cu(II) | 1:1, 1:2 | Copper(II) acetate |

| Mn(II) | 1:2 | Manganese(II) sulfate |

| Co(II) | 1:1, 1:2 | Cobalt(II) acetate, Cobalt(II) sulfate |

| Ni(II) | 1:1, 1:2 | Nickel(II) acetate |

| Zn(II) | 1:1, 1:2 | Zinc(II) acetate |

| Fe(III) | 1:2 | Iron(III) chloride |

This compound is a versatile ligand that can exhibit different binding modes depending on the reaction conditions and the metal ion involved. It can act as a neutral ligand in its keto form or as a deprotonated ligand in its enol form. mdpi.com The enolization of the hydrazide moiety is a key feature that allows for the formation of stable chelate rings with metal ions.

The ligand typically coordinates to the metal center in a bidentate or tridentate fashion. In many cases, it acts as a mononegative bidentate ligand, coordinating through the azomethine nitrogen and the deprotonated enolic oxygen. nih.govresearchgate.net This mode of coordination leads to the formation of stable five- or six-membered chelate rings. The involvement of the pyridine (B92270) nitrogen in coordination can also occur, leading to tridentate behavior. mocedes.org

The coordination geometry of the resulting metal complexes varies depending on the metal ion and the ligand-to-metal ratio. Octahedral geometries are commonly observed for complexes with a 1:2 metal-to-ligand ratio, where two ligand molecules coordinate to the central metal ion. mocedes.orgekb.eg In some cases, particularly with Ni(II), square planar geometries can be adopted. mdpi.com

| Coordination Geometry | Common Metal Ions | Typical Ligand Binding Mode |

|---|---|---|

| Octahedral | Co(II), Mn(II), Zn(II), Ni(II) | Bidentate, Tridentate |

| Square Planar | Ni(II), Cu(II) | Bidentate |

| Tetrahedral | Pt(II) | Bidentate |

| Tetrahedral Pyramidal | Mn(II), Fe(II) | Tridentate |

Structural Analysis of Metal Complexes by X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for the definitive structural elucidation of metal complexes. mdpi.com For complexes of hydrazone ligands, X-ray diffraction studies have confirmed the coordination modes of the ligand and the geometry of the metal center. elsevierpure.com For example, in a Ni(II) complex with a related benzohydrazone ligand, the metal ion was found to have a distorted square-planar geometry with the deprotonated ligands coordinating in a trans-configuration through the azomethine nitrogen and carbonylate oxygen atoms. elsevierpure.com

Powder X-ray diffraction can also be employed to assess the crystallinity of the synthesized metal complexes. dergipark.org.trcovenantuniversity.edu.ng The diffraction patterns can provide information about the crystal system and space group of the complex. spuvvn.edu

Spectroscopic and Magnetic Characterization of Metal Complexes

A variety of spectroscopic techniques are employed to characterize the metal complexes of this compound. Infrared (IR) spectroscopy is particularly useful for determining the binding mode of the ligand. The disappearance of the ν(N-H) band and the appearance of new bands corresponding to ν(C=N-N=C) and ν(C-O) in the IR spectrum of the complex compared to the free ligand suggest the enolization and deprotonation of the ligand upon complexation. nih.gov A shift in the ν(C=N) band to lower frequencies is indicative of the coordination of the azomethine nitrogen to the metal ion. mdpi.com

Electronic (UV-Vis) spectroscopy provides information about the geometry of the metal complexes. The positions of the d-d transition bands in the visible region can help in assigning the coordination geometry, such as octahedral or square planar. mdpi.com Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which can further support the proposed geometry and provide information about the number of unpaired electrons on the metal ion. ekb.eg

Investigation of Biological Interactions and Mechanistic Pathways of N 2 Methoxybenzoyl Nicotinohydrazide and Its Derivatives

Molecular Interactions with Biological Targets

Enzyme Inhibition Studies

Derivatives of N'-(2-methoxybenzoyl)nicotinohydrazide have demonstrated notable inhibitory activity against several key enzymes implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and tubulin.

VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. nih.govnih.gov Inhibition of the VEGFR-2 signaling pathway is a key strategy in cancer therapy. nih.gov Several novel nicotinamide (B372718) and nicotinohydrazide derivatives have been identified as potent VEGFR-2 inhibitors.

One study detailed a series of nicotinamide-based derivatives, with the chlorobenzylidene congener (Compound 6) exhibiting the most potent cytotoxic activity and significant VEGFR-2 inhibition. nih.gov Another investigation synthesized pyridine-based derivatives, including a nicotinohydrazide derivative (Compound A-1), which showed a high binding affinity for the VEGFR-2 active pocket. nih.gov These derivatives are designed to mimic the pharmacophoric features of established inhibitors like sorafenib, which include a hinge-binding heteroaromatic head and a hydrogen-bonding moiety that interacts with the DFG motif of the enzyme. nih.gov

| Compound Derivative | Target Enzyme | IC₅₀ (nM) | Reference Cell Lines |

|---|---|---|---|

| Nicotinamide-based chlorobenzylidene congener (Compound 6) | VEGFR-2 | 60.83 | HCT-116 |

| Nicotinamide-based derivative (Compound 10) | VEGFR-2 | 63.61 | HCT-116 |

| Quinoxaline-based derivative (Compound 11) | VEGFR-2 | 190 | HepG-2 |

| Sorafenib (Reference) | VEGFR-2 | 53.65 | HCT-116 |

COX-2 Inhibition: The Cyclooxygenase-2 (COX-2) enzyme is an important target for anti-inflammatory agents and is also implicated in various cancers. nih.govmdpi.com Research into new selective COX-2 inhibitors has explored various molecular scaffolds. A study on a series of 7-methoxy indolizine (B1195054) derivatives, designed as analogs of indomethacin, identified compounds with significant COX-2 inhibitory activity. nih.gov For instance, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate demonstrated potent inhibition, with molecular modeling suggesting that hydrophobic interactions were the major contributor to this activity. nih.govresearchgate.net

| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | COX-2 | 5.84 | nih.govresearchgate.net |

| Dihydropyrazole Sulfonamide Derivative (PYZ20) | COX-2 | 0.33 | nih.gov |

| Indomethacin (Reference) | COX-2 | 6.84 | nih.govresearchgate.net |

| Celecoxib (Reference) | COX-2 | 0.052 | nih.gov |

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides were synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov The most active compound in this series, 4g, proved to be a potent inhibitor, superior to the reference compound E7010. nih.gov Docking studies indicated that these compounds bind to the colchicine (B1669291) binding site on tubulin. nih.gov Other research has also identified alkenyldiarylmethanes as inhibitors of tubulin assembly, with IC50 values in the low micromolar range. uni.lu

| Compound Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-6-methylnicotinamide (4g) | Tubulin Polymerization | 1.93 | nih.gov |

| 2-anilinopyridyl linked oxindole (B195798) conjugate (7f) | Tubulin Polymerization | 2.04 | researchgate.net |

| Alkenyldiarylmethane (Compound 16) | Tubulin Assembly | 2.8 | uni.lu |

| E7010 (Reference) | Tubulin Polymerization | >10 | nih.gov |

| Colchicine (Reference) | Tubulin Polymerization | 0.058 | nih.gov |

Nucleic Acid (DNA) Interactions (e.g., DNA Binding and Cleavage)

The interaction of small molecules with DNA can lead to cell death and is a mechanism for many anticancer drugs. nih.gov Studies on Schiff base metal complexes derived from isonicotinohydrazide (an isomer of nicotinohydrazide) have explored their ability to bind and cleave DNA. nih.gov These complexes, containing Cu(II), Co(II), and Ni(II), were shown to interact with calf thymus DNA (CT-DNA), with spectral studies indicating a groove-binding nature. nih.govresearchgate.net Furthermore, gel electrophoresis experiments demonstrated that the complexes could cleave plasmid DNA. nih.gov Other research has shown that hydrazine-based compounds can induce site-specific DNA damage, particularly in the presence of metal ions like copper and manganese, through the generation of reactive oxygen species. nih.gov Additionally, diacylhydrazine derivatives have been investigated as UV-A-triggered DNA photocleavers. mdpi.com

Protein Binding Studies

The binding of drug molecules to proteins is a critical aspect of their mechanism of action and pharmacokinetics. As detailed in the enzyme inhibition section, nicotinohydrazide and methoxybenzoyl derivatives are designed to bind with high affinity to the active sites of specific enzymes like VEGFR-2 and tubulin. nih.govnih.gov Beyond target enzymes, binding to serum albumin, the most abundant protein in blood plasma, is crucial for the circulatory half-life of therapeutic agents. nih.govnih.gov While specific studies on this compound are not available, related heterocyclic compounds like nicotine (B1678760) have been shown to bind to bovine and human serum albumin, forming stable complexes. researchgate.netresearchgate.net This suggests that nicotinohydrazide derivatives may also interact with serum albumin, potentially influencing their distribution and longevity in the body.

Cellular Mechanistic Investigations (In Vitro Models)

Modulation of Cellular Processes (e.g., Apoptosis Induction)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.gov Many anticancer agents function by inducing apoptosis. Studies on N-phenyl nicotinamides have identified them as potent inducers of apoptosis. nih.gov These compounds were found to arrest cancer cells in the G2/M phase of the cell cycle, which was followed by the induction of apoptosis. nih.gov Similarly, nicotinamide derivatives that inhibit VEGFR-2 were shown to induce both early and late-stage apoptosis in cancer cell lines. nih.gov The tubulin-inhibiting nicotinamide derivative 4g also induced cell death by apoptosis, as confirmed by Hoechst staining and DNA fragmentation analysis. nih.gov

Activation of Pro-apoptotic Proteins (e.g., p53, Bax) and Caspases

The apoptotic process is executed by a family of proteases called caspases and regulated by a network of proteins, including the tumor suppressor p53 and members of the Bcl-2 family, such as the pro-apoptotic protein Bax. nih.govnih.gov Activation of p53 can trigger apoptosis by directly activating Bax or by upregulating other pro-apoptotic genes. nih.govnih.govmdpi.com

Research on a potent nicotinohydrazide derivative, Compound D-1, which inhibits VEGFR-2, demonstrated that it significantly increased the expression levels of the pro-apoptotic protein BAX and caspase-8. nih.gov Another study on nicotinamide derivatives that inhibit tubulin polymerization found that they induce apoptosis through a pathway involving caspase-9. nih.gov These findings indicate that derivatives of this compound can trigger the intrinsic mitochondrial pathway of apoptosis by modulating the expression and activation of key regulatory and executioner proteins.

Mitochondrial Dysfunction Pathways

The role of this compound and its derivatives in modulating mitochondrial function is a critical area for investigation in determining their potential therapeutic effects. Mitochondrial dysfunction is a hallmark of various diseases, and compounds that can influence mitochondrial pathways are of significant scientific interest. However, to date, there is a lack of specific studies in the accessible scientific literature that have directly examined the effects of this compound or its derivatives on mitochondrial dysfunction pathways. Research on other hydrazone-containing compounds has suggested the potential for interaction with mitochondrial processes, but direct evidence for the title compound is not available.

Cell Cycle Regulation and Arrest

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a key factor in the development of cancer. Chemical agents that can modulate the cell cycle, particularly by inducing cell cycle arrest, are valuable as potential anticancer drugs.

While the broader class of hydrazone derivatives has been investigated for cytotoxic and antiproliferative activities, specific data on the effects of this compound and its derivatives on cell cycle regulation and arrest are not well-documented in the current body of scientific literature. Studies on structurally related compounds have, in some instances, demonstrated the ability to halt cell cycle progression at various phases, suggesting a potential mechanism for their observed cytotoxicity. For example, some heterocyclic hydrazone compounds have been shown to induce cytotoxic effects which are often associated with cell cycle arrest. cumhuriyet.edu.tr However, without direct experimental evidence, the specific impact of the 2-methoxybenzoyl moiety on the nicotinohydrazide scaffold in the context of cell cycle regulation remains to be elucidated.

Induction of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular biology. At low to moderate levels, they function as signaling molecules, while at high concentrations, they can induce oxidative stress, leading to cellular damage and apoptosis. The ability of a compound to induce ROS is a recognized mechanism for anticancer activity.

Currently, there is no specific research available that details the induction of reactive oxygen species by this compound or its derivatives. The pro-oxidant or antioxidant capacity of hydrazone derivatives can vary significantly based on their chemical structure. While some hydrazones have been reported to possess antioxidant and radical scavenging properties, others may contribute to the generation of ROS within biological systems. The specific influence of the this compound structure on cellular redox homeostasis is an area that requires dedicated investigation.

Alterations in Organelle Permeability (e.g., Lysosomal Membrane Permeability)

Lysosomes are cellular organelles that contain degradative enzymes and play a crucial role in cellular homeostasis. The permeabilization of the lysosomal membrane can lead to the release of these enzymes into the cytoplasm, triggering a cascade of events that can result in cell death. This mechanism is an emerging target in cancer therapy.

There is a notable absence of studies in the scientific literature that have specifically investigated the effect of this compound or its derivatives on the permeability of cellular organelles such as the lysosomal membrane. While some cytotoxic compounds exert their effects through the disruption of organelle integrity, it has not been established whether this particular compound or its analogues operate through such a mechanism.

Mechanisms of Overcoming Cellular Resistance (e.g., Multidrug Resistance)

Multidrug resistance (MDR) is a significant obstacle in the effective treatment of cancer. One of the primary mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein, which actively transport chemotherapeutic drugs out of cancer cells. Compounds that can inhibit these pumps or otherwise circumvent MDR mechanisms are of high therapeutic value.

The potential of this compound and its derivatives to overcome cellular resistance, including multidrug resistance, has not been specifically evaluated in published research. The development of MDR reversal agents is an active area of research, and various chemical scaffolds are being explored. While some hydrazone derivatives have been synthesized and evaluated for their potential to inhibit efflux pumps, specific data for the this compound series is not available.

Radical Scavenging Activity

The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. Antioxidants can protect cells from damage caused by oxidative stress, which is implicated in a variety of diseases.

Future Directions in Research on N 2 Methoxybenzoyl Nicotinohydrazide

Exploration of Novel Synthetic Pathways and Analogues

The future of N'-(2-methoxybenzoyl)nicotinohydrazide research is intrinsically linked to the development of more efficient and versatile synthetic methodologies. While the condensation reaction between a hydrazide and an aldehyde or ketone is a foundational method for creating hydrazones, future work will likely focus on optimizing these reactions and exploring new catalytic approaches to improve yields and reduce reaction times. bohrium.comijprajournal.com One avenue of exploration is the use of chemical catalysts, such as proton donors, or physical catalysts like heat to accelerate the synthesis process. ijprajournal.comresearchgate.net

A primary objective will be the generation of a diverse library of analogues to explore structure-activity relationships (SAR). This can be achieved by:

Modification of the Nicotinoyl Moiety: Introducing various substituents on the pyridine (B92270) ring of the nicotinic acid hydrazide portion could modulate the compound's electronic properties and steric profile.

Alteration of the Benzoyl Group: Systematically changing the position and nature of the substituent on the benzoyl ring (e.g., replacing the 2-methoxy group with other alkoxy, halogen, or nitro groups) can significantly impact biological activity.

Coupling with Other Bioactive Molecules: Following methodologies used for related compounds, this compound could be coupled with other pharmacophores, such as amino acids, to create hybrid molecules with potentially synergistic or novel biological effects. mdpi.com

The synthesis of such analogues will provide a crucial platform for identifying compounds with enhanced potency, selectivity, and improved physicochemical properties. nih.gov

Advanced Computational Modeling for Structure-Activity Relationship Prediction

To navigate the vast chemical space made accessible by novel synthetic pathways, advanced computational modeling will be indispensable. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, offers a powerful tool for predicting the biological activity of newly designed analogues, thereby prioritizing synthetic efforts and reducing reliance on costly and time-consuming animal testing. mdpi.comnih.gov

Future research should leverage a hierarchy of QSAR techniques to build robust predictive models for this compound analogues. nih.gov

| QSAR Model Type | Description | Potential Application for this compound |

| 1D-QSAR | Correlates biological activity with global molecular properties like partition coefficient (logP) and dissociation constant (pKa). nih.gov | Initial screening of analogues based on predicted solubility and permeability. |

| 2D-QSAR | Relates activity to 2D structural features, such as topological indices and the number of hydrogen bond donors/acceptors. nih.gov | Identifying key structural fragments that contribute positively or negatively to the desired biological effect. |

| 3D-QSAR | Utilizes 3D molecular field analysis (e.g., CoMFA, CoMSIA) to correlate the 3D shape and electronic properties of molecules with their activity. mdpi.com | Generating detailed 3D maps that highlight regions where steric bulk, positive/negative charge, or hydrophobicity would enhance activity, guiding more precise analogue design. |

| Deep Learning/AI | Employs advanced algorithms like convolutional neural networks (CNNs) to learn complex, non-linear relationships between chemical structures and activity. mdpi.com | Creating highly accurate predictive models from large datasets of analogues, potentially uncovering subtle SAR trends missed by traditional methods. mdpi.comresearchgate.net |

By establishing statistically reliable and predictive QSAR models, researchers can rationally design novel derivatives of this compound with a higher probability of success. mdpi.comnih.gov

Deeper Elucidation of Molecular and Cellular Mechanisms

A critical area for future investigation is the detailed elucidation of the molecular and cellular mechanisms through which this compound and its active analogues exert their biological effects. While initial screenings may identify a compound's general activity (e.g., antimicrobial, antiproliferative), a deeper understanding of its mechanism of action is essential for further development. mdpi.commdpi.com

Future studies should employ a range of modern biological techniques, including:

Target Identification: Utilizing methods such as affinity chromatography, proteomics, and molecular docking simulations to identify the specific protein or nucleic acid targets with which the compound interacts.

Pathway Analysis: Employing transcriptomics (gene expression profiling) and proteomics to understand how the compound alters cellular signaling pathways, metabolic processes, or stress responses.

Cellular Fate and Phenotypic Analysis: Investigating the compound's effects on key cellular processes such as the cell cycle, apoptosis, autophagy, and differentiation. researchgate.net For instance, if an analogue shows antiproliferative activity, it will be crucial to determine whether it induces programmed cell death and through which specific molecular cascade.

Unraveling these mechanisms will not only validate the compound as a potential therapeutic agent but also provide invaluable insights for rational drug design and the identification of potential biomarkers for efficacy.

Development of Targeted Delivery Systems (Conceptual Studies)

The hydrazone linkage inherent in the this compound scaffold presents a significant opportunity for the development of targeted drug delivery systems. researchgate.net Hydrazone bonds are known to be relatively stable at physiological pH (~7.4) but are susceptible to hydrolysis under the acidic conditions found in specific microenvironments like tumors, inflamed tissues, or intracellular compartments such as endosomes and lysosomes (pH ~5.0). bohrium.comresearchgate.net This pH-responsiveness is a highly desirable feature for targeted drug release. nih.gov

Conceptual studies should focus on designing systems where an active analogue of this compound is conjugated to a carrier vehicle via this acid-labile hydrazone linker. bohrium.com This approach aims to minimize off-target effects and maximize the concentration of the active compound at the desired site of action. ijprajournal.com

| Nanocarrier Type | Description | Conceptual Application |

| Polymeric Micelles | Self-assembling amphiphilic block copolymers that can encapsulate hydrophobic drugs in their core. nih.gov | The this compound analogue could be attached to the polymer backbone, leading to its release in acidic target tissues. |

| Liposomes | Spherical vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic payloads. researchgate.net | The compound could be linked to the liposome (B1194612) surface or encapsulated within, with the hydrazone bond facilitating release upon cellular uptake and endosomal acidification. |

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure and numerous surface functional groups. nih.gov | Multiple molecules of the compound could be conjugated to the dendrimer surface for high drug loading, enabling pH-triggered release at the target site. |

| Inorganic Nanoparticles | Materials such as gold, silica, or magnetic nanoparticles that can be functionalized with drugs. bohrium.comresearchgate.net | The compound could be tethered to the nanoparticle surface via a hydrazone linker, combining targeted delivery with potential imaging or hyperthermia applications. |

Future research in this area will involve the design and synthesis of these drug-carrier conjugates, followed by in vitro studies to confirm pH-dependent drug release and subsequent in vivo evaluations to assess their targeting efficiency and therapeutic efficacy. bohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.